N-(3,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c1-4-31-17-8-6-16(7-9-17)26-11-12-27-21(26)24-25-22(27)32-14-20(28)23-15-5-10-18(29-2)19(13-15)30-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWPSPROPIRBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features suggest possible interactions with biological targets, particularly in cancer therapy and receptor modulation. This article reviews its biological activity based on available research findings.
- Molecular Formula: C22H25N5O4S
- Molecular Weight: 455.5 g/mol
- IUPAC Name: this compound
The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. Preliminary studies indicate that it may act as a selective inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Such inhibition can disrupt tumor growth and proliferation.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance:
- Inhibition of Tumor Growth: A related imidazo[2,1-c][1,2,4]triazole derivative demonstrated potent activity against hepatocellular carcinoma (HCC) cells with IC50 values in the nanomolar range .
- Mechanistic Insights: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with FGFR inhibition .
Receptor Modulation
The compound has also been explored for its potential as a receptor modulator:
- Dopamine Receptors: Similar compounds have been identified as selective agonists for the D3 dopamine receptor (D3R), promoting β-arrestin translocation and G protein activation while lacking activity at other dopamine receptors . This suggests that this compound could exhibit similar selectivity.
Case Studies and Experimental Data
- In Vitro Studies:
- Pharmacokinetic Profiles:
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C22H25N5O4S |
| Molecular Weight | 455.5 g/mol |
| Antitumor Activity | IC50 ~ 8 nM (FGFR1) |
| Receptor Selectivity | High selectivity for D3R |
| Mechanism of Action | FGFR inhibition |
Comparison with Similar Compounds
Key Observations
Core Structure Variations :
- The target compound’s imidazo-triazole core (vs. simpler 1,2,4-triazoles in ) may enhance π-π stacking and hydrogen-bonding interactions with biological targets due to fused aromaticity .
- Quinazoline-based analogs (e.g., ) exhibit distinct binding profiles, likely targeting kinase domains rather than triazole-specific enzymes.
Amino and Oxime Groups: Compounds like (anti-exudative) and (NO donors) demonstrate how electron-donating groups (e.g., -NH2, -NOH) modulate bioactivity, whereas the target compound’s alkoxy groups may favor different mechanisms.
Pharmacological Implications :
- The anti-exudative activity of furan-containing triazoles () suggests that the target compound’s ethoxyphenyl group could be optimized for similar inflammatory pathways.
- Nitric oxide donation in oxime hybrids () highlights a functional divergence from the target compound, which lacks such motifs.
Synthetic Accessibility :
- The target compound’s imidazo-triazole core requires multi-step fusion synthesis, contrasting with simpler 1,2,4-triazole derivatives (e.g., ), which are more straightforward to functionalize .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this compound?
The synthesis involves multi-step organic reactions starting with functionalization of the imidazo[2,1-c][1,2,4]triazole core. Key steps include:
- Thioether linkage formation between the triazole-thiol intermediate and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions for introducing the 3,4-dimethoxyphenyl group via nucleophilic acyl substitution .
- Purification via column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization .
Reaction temperatures (60–80°C) and pH control (neutral to slightly basic) are critical for yield optimization (~45–60%) .
Basic: What analytical techniques are critical for structural characterization?
Essential methods include:
- ¹H/¹³C NMR to confirm regiochemistry of the imidazo-triazole core and substituent positions .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., observed m/z 463.5 vs. calculated 463.5 g/mol) .
- FT-IR to verify sulfanyl (C-S, ~600–700 cm⁻¹) and acetamide (C=O, ~1650 cm⁻¹) groups .
Advanced: How can reaction yields be optimized for derivatives with varied triazole substituents?
Use Design of Experiments (DoE) to systematically vary:
- Solvent polarity (e.g., DMF vs. THF) to modulate reaction kinetics .
- Catalyst loading (e.g., Pd/C for coupling steps) .
- Temperature gradients (e.g., microwave-assisted synthesis for rapid heating) .
Statistical models (e.g., ANOVA) help identify significant factors affecting yield .
Advanced: How should researchers address conflicting bioactivity data across studies?
Analyze structural variations and assay conditions :
- Substituent effects: Anti-inflammatory activity varies with electron-withdrawing groups (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃) on the phenyl ring .
- Cell-line specificity : IC₅₀ discrepancies in cytotoxicity assays may arise from differences in cancer cell membrane permeability .
- Standardize protocols (e.g., MTT assay incubation time, serum-free media) to reduce variability .
Basic: What in vitro assays are suitable for preliminary anti-inflammatory evaluation?
- COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Cytokine profiling (e.g., IL-6, TNF-α suppression in LPS-stimulated macrophages) .
- NF-κB pathway inhibition measured via luciferase reporter assays .
Advanced: What computational methods support derivative design for target specificity?
- Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or kinases .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- MD simulations to assess stability of ligand-protein complexes over 100 ns trajectories .
Basic: What stability considerations apply during storage?
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Moisture control : Use desiccants to avoid hydrolysis of the acetamide group .
- pH stability : Avoid solutions with pH < 5 or > 9 to prevent sulfanyl group oxidation .
Advanced: How can regioselective functionalization of the imidazo-triazole core be achieved?
- Protecting groups : Use Boc for amine protection during sulfanyl acetamide coupling .
- Transition-metal catalysis : Pd-mediated cross-coupling for selective C-H activation at the 7-position .
- Microwave irradiation enhances regioselectivity in heterocyclic ring formation .
Advanced: How to interpret cytotoxicity discrepancies between cancer cell lines?
- Membrane transporter expression : Overexpression of ABC transporters (e.g., P-gp) in resistant lines reduces intracellular accumulation .
- Metabolic profiling : Compare glutathione levels (via LC-MS) to assess detoxification pathways .
- 3D vs. 2D models : Spheroid assays better replicate in vivo drug penetration barriers .
Advanced: What challenges exist in pharmacokinetic profiling?
- Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated degradation hotspots .
- Plasma protein binding : Equilibrium dialysis reveals >90% binding, limiting free drug availability .
- Blood-brain barrier (BBB) penetration : Predict via PAMPA-BBB models; logBB < -1 suggests poor CNS uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

